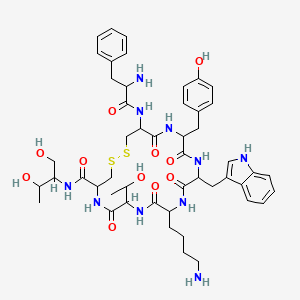

3-Tyr-octreotide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Tyr-octreotide: is a synthetic analog of the naturally occurring peptide hormone somatostatin. It is specifically designed to target somatostatin receptors, which are overexpressed in certain types of tumors, particularly neuroendocrine tumors.

Aplicaciones Científicas De Investigación

Chemistry: 3-Tyr-octreotide is used in the development of radiopharmaceuticals for imaging and therapy. Its ability to be radiolabeled makes it a valuable tool in nuclear medicine .

Biology: The compound is used to study somatostatin receptor expression and function in various biological systems. It helps in understanding receptor-ligand interactions and receptor-mediated signaling pathways .

Medicine: this compound is used in the diagnosis and treatment of neuroendocrine tumors. Radiolabeled versions are employed in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to locate tumors and assess their progression . Therapeutically, it is used in peptide receptor radionuclide therapy (PRRT) to deliver targeted radiation to tumor cells .

Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic and therapeutic agents for cancer treatment .

Mecanismo De Acción

3-Tyr-octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels . Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone .

Safety and Hazards

Direcciones Futuras

Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Tyr-octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The tyrosine residue is incorporated at the third position during this synthesis. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain a stable, dry product. The use of automated peptide synthesizers and stringent quality control measures ensures high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Tyr-octreotide undergoes various chemical reactions, including:

Radiolabeling: The tyrosine residue allows for the incorporation of radioactive isotopes such as iodine-123, lutetium-177, and yttrium-90

Conjugation: The peptide can be conjugated with different chelators for targeted delivery of therapeutic agents.

Common Reagents and Conditions:

Radiolabeling: Iodine-123, lutetium-177, and yttrium-90 are commonly used isotopes. .

Conjugation: Chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are used under aqueous conditions.

Major Products:

Radiolabeled Peptides: These are used for diagnostic imaging and targeted radiotherapy

Conjugated Peptides: These are used for targeted drug delivery.

Comparación Con Compuestos Similares

Octreotide: The parent compound, which lacks the tyrosine residue at the third position.

Tyr3-octreotate: A similar compound with a threonine residue at the eighth position.

DOTA-Tyr3-octreotide: A conjugated form used for radiolabeling with various isotopes.

Uniqueness: 3-Tyr-octreotide’s uniqueness lies in its ability to be radiolabeled, making it suitable for both diagnostic and therapeutic applications. Its high affinity for somatostatin receptors, particularly SSTR2, enhances its effectiveness in targeting neuroendocrine tumors .

Propiedades

IUPAC Name |

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96608-80-9, 103667-46-5 |

Source

|

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.